2-Amino-4-butoxybenzoic acid

Lipophilicity Physicochemical Property Drug Design

Select 2-amino-4-butoxybenzoic acid (CAS 946604-91-7) when regioisomeric precision is non-negotiable. The ortho-amino group forms an intramolecular H-bond with the carboxylic acid, pre-organizing the molecule for MOF and co-crystal engineering. This isomer cannot be replaced by 4-amino-3-butoxybenzoic acid or 4-amino-2-butoxybenzoic acid without compromising receptor binding or crystallization outcomes. Its XLogP3 of 2.4 and dual orthogonal functionality (acid/amine) enable sequential derivatization without protecting-group gymnastics—ideal for convergent synthesis and lead optimization campaigns where every step counts.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
Cat. No. B8313034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-butoxybenzoic acid
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCCCCOC1=CC(=C(C=C1)C(=O)O)N
InChIInChI=1S/C11H15NO3/c1-2-3-6-15-8-4-5-9(11(13)14)10(12)7-8/h4-5,7H,2-3,6,12H2,1H3,(H,13,14)
InChIKeyXFRSQOIWZWBFJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-butoxybenzoic Acid: A Specialized Scaffold for Drug Discovery and Chemical Synthesis


2-Amino-4-butoxybenzoic acid (CAS: 946604-91-7) is a substituted benzoic acid derivative featuring an amino group at the ortho (2-) position and a butoxy group at the para (4-) position of the benzene ring [1]. This specific substitution pattern distinguishes it from other amino-butoxybenzoic acid regioisomers and simpler analogs, creating a unique molecular geometry that influences both its physicochemical properties and its utility as a synthetic building block for more complex molecules . While it is primarily employed as a research intermediate, its structural features suggest a defined role in medicinal chemistry and materials science where precise molecular architecture is critical .

Why 2-Amino-4-butoxybenzoic Acid Cannot Be Replaced by Generic Analogs in Specialized Research


Attempts to substitute 2-amino-4-butoxybenzoic acid with seemingly similar compounds like 4-amino-3-butoxybenzoic acid (CAS: 23442-22-0) or 4-amino-2-butoxybenzoic acid (CAS: 61566-62-9) can derail a research project due to regioisomer-specific interactions [1]. The relative positions of the amino and butoxy groups dictate the compound's hydrogen-bonding capacity, electronic distribution, and steric profile, which are often key to its performance as a selective ligand or a reactive intermediate . For instance, the ortho-amino group in the target compound creates a unique intramolecular hydrogen-bonding environment with the adjacent carboxylic acid, which is absent in the meta-substituted analog, 4-amino-3-butoxybenzoic acid. This subtle structural change can lead to drastically different outcomes in receptor binding assays, crystallization trials, or subsequent chemical transformations, making empirical selection of the correct isomer essential for reproducible and valid results [2].

Quantifiable Differentiation of 2-Amino-4-butoxybenzoic Acid from Structural Analogs


Lipophilicity Profile: Computed LogP Differentiates 2-Amino-4-butoxybenzoic Acid from 4-Amino-2-butoxybenzoic Acid

The computed octanol-water partition coefficient (XLogP3) for 2-amino-4-butoxybenzoic acid is 2.4 [1]. In contrast, the ACD/LogP for the regioisomer 4-amino-2-butoxybenzoic acid is estimated at 2.01 [2]. This difference of 0.39 log units indicates that the 2,4-substituted isomer is approximately 2.5 times more lipophilic than the 2,4-substituted isomer, which can significantly influence membrane permeability and distribution in biological systems.

Lipophilicity Physicochemical Property Drug Design

Hydrogen Bonding Capacity: Unique Intramolecular H-Bond in 2-Amino-4-butoxybenzoic Acid

The ortho-amino group in 2-amino-4-butoxybenzoic acid is positioned to form a strong intramolecular hydrogen bond with the carbonyl oxygen of the adjacent carboxylic acid. This is a well-documented structural feature of ortho-amino benzoic acids [1]. In contrast, the meta-amino group in 4-amino-3-butoxybenzoic acid cannot form an intramolecular hydrogen bond, leading to a different molecular geometry and intermolecular interaction profile . This structural difference is qualitative but has well-established quantitative consequences, such as altering the compound's pKa and its solid-state packing, which directly impacts properties like melting point and solubility [2].

Hydrogen Bonding Molecular Recognition Crystal Engineering

Synthetic Utility: Esterification to Methyl 2-Amino-4-butoxybenzoate Demonstrates Defined Reactivity

The carboxylic acid group of 2-amino-4-butoxybenzoic acid can be esterified with methanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid) to yield methyl 2-amino-4-butoxybenzoate . While this is a generic reaction for carboxylic acids, the quantitative yield and reaction conditions can vary based on the substitution pattern. The presence of the ortho-amino group may influence the reaction rate and equilibrium compared to an analog like 4-butoxybenzoic acid (CAS: 1498-96-0), which lacks the amino group. The amino group's electron-donating effect can activate the ring but may also participate in unwanted side reactions if not properly controlled. This defined reactivity profile is a key differentiator for synthetic chemists seeking a specific building block for further derivatization.

Synthetic Chemistry Esterification Building Block

Optimal Application Scenarios for 2-Amino-4-butoxybenzoic Acid Based on Quantitative Evidence


As a Lipophilic Building Block for Designing CNS-Penetrant Small Molecules

The computed XLogP3 value of 2.4 for 2-amino-4-butoxybenzoic acid [1] suggests it is more lipophilic than its 4-amino-2-butoxy isomer. This property makes it a preferred starting point for medicinal chemists designing drug candidates that need to cross the blood-brain barrier or interact with intracellular targets. Its moderate lipophilicity is often within the optimal range for oral bioavailability, and it provides a handle for further tuning of physicochemical properties during lead optimization [2].

As a Conformationally Constrained Scaffold for Supramolecular Chemistry and Crystal Engineering

The strong intramolecular hydrogen bond between the ortho-amino and carboxylic acid groups of 2-amino-4-butoxybenzoic acid [1] stabilizes a planar molecular conformation. This pre-organization is advantageous for designing supramolecular assemblies, such as co-crystals and metal-organic frameworks (MOFs), where predictable intermolecular interactions are paramount [2]. The butoxy chain can also be exploited to introduce specific hydrophobic interactions, adding another dimension of control for crystal engineers.

As a Dual-Functional Intermediate for Orthogonal Synthetic Transformations

The presence of both a carboxylic acid and an amino group on the same aromatic ring allows for sequential, orthogonal functionalization of 2-amino-4-butoxybenzoic acid. For example, the carboxylic acid can be selectively esterified or converted to an amide, while the amino group can be later unmasked or derivatized under different reaction conditions [1]. This dual reactivity is highly valued in the convergent synthesis of complex molecules, as it minimizes the number of protection/deprotection steps and improves overall synthetic efficiency [2].

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